molecular formula C14H12N2O3 B11712148 N'-(2,4-dihydroxybenzylidene)benzohydrazide CAS No. 71040-04-5

N'-(2,4-dihydroxybenzylidene)benzohydrazide

Cat. No.: B11712148
CAS No.: 71040-04-5
M. Wt: 256.26 g/mol
InChI Key: CCCOIIPPDUTXBS-OQLLNIDSSA-N
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Description

N’-(2,4-dihydroxybenzylidene)benzohydrazide is a compound that belongs to the class of hydrazones, which are known for their wide range of biological activities This compound is characterized by the presence of a benzohydrazide moiety linked to a 2,4-dihydroxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dihydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and benzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dihydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The hydroxyl groups on the benzylidene ring can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2,4-dihydroxybenzylidene)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the presence of hydroxyl groups allows for hydrogen bonding interactions with biomolecules, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxybenzylidene)benzohydrazide
  • N’-(4-hydroxybenzylidene)benzohydrazide
  • N’-(2,4-dihydroxybenzylidene)-4-methoxybenzohydrazide

Uniqueness

N’-(2,4-dihydroxybenzylidene)benzohydrazide is unique due to the presence of two hydroxyl groups on the benzylidene ring, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This structural feature may contribute to its enhanced biological activity compared to similar compounds .

Properties

CAS No.

71040-04-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O3/c17-12-7-6-11(13(18)8-12)9-15-16-14(19)10-4-2-1-3-5-10/h1-9,17-18H,(H,16,19)/b15-9+

InChI Key

CCCOIIPPDUTXBS-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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